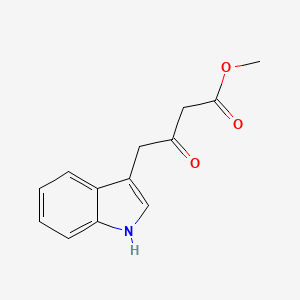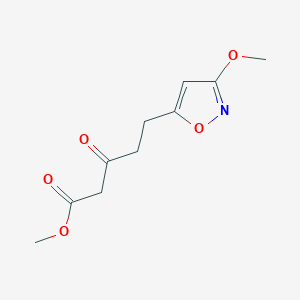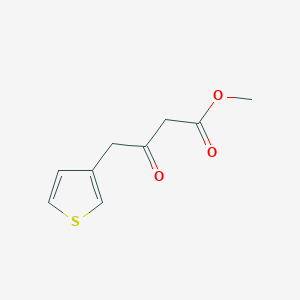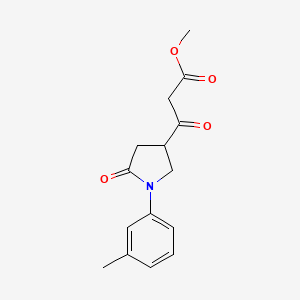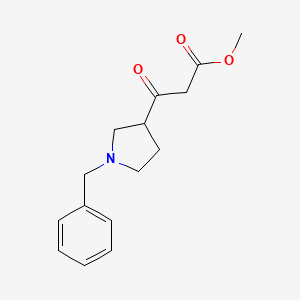
2,6-Dichloropyridine-3-sulfonamide
Descripción general
Descripción
2,6-Dichloropyridine-3-sulfonamide is a chemical compound used for various purposes in scientific research. It is a white solid and serves as a precursor to the antibiotic enoxacin .
Molecular Structure Analysis
The molecular structure of 2,6-Dichloropyridine-3-sulfonamide is represented by the formula C5H4Cl2N2O2S . The InChI code for this compound is 1S/C5H4Cl2N2O2S/c6-4-2-1-3 (5 (7)9-4)12 (8,10)11/h1-2H, (H2,8,10,11) .Physical And Chemical Properties Analysis
2,6-Dichloropyridine-3-sulfonamide is a powder with a molecular weight of 227.07 g/mol .Aplicaciones Científicas De Investigación
Inhibition of Carbonic Anhydrase
2,6-Dichloropyridine-3-sulfonamide derivatives show effective inhibition of carbonic anhydrase (CA), particularly isozymes CA I, II, and IV, which are involved in critical physiological processes. Such inhibition is crucial for applications in ocular health, particularly for lowering intraocular pressure in conditions like glaucoma. This effect is due to the intrinsic nature of specific heterocyclic sulfonamide considered, as demonstrated in research where derivatives effectively reduced intraocular pressure in animal models (Scozzafava et al., 1999).
Antimycobacterial Agents
Derivatives of 2,6-Dichloropyridine-3-sulfonamide have been studied for their potential as antimycobacterial agents. A series of these compounds exhibited excellent inhibitory activity against Mycobacterium tuberculosis, suggesting their potential use in developing novel treatments against tuberculosis (Güzel et al., 2009).
Synthesis and Scalability
Research on the efficient and scalable synthesis of pyridine sulfonamides, including 2,6-Dichloropyridine-3-sulfonamide, highlights their application in the field of organic synthesis. This research provides methods for synthesizing various pyridine sulfonamides, which are crucial in multiple applications, ranging from pharmaceuticals to materials science (Emura et al., 2011).
Cholinesterase Inhibitors
New derivatives of 2,6-Dichloropyridine-3-sulfonamide have been synthesized and evaluated as inhibitors of both carbonic anhydrase and cholinesterase. These findings open the possibility for these compounds to be used in the treatment of diseases like Alzheimer’s, where cholinesterase inhibitors play a significant role (Stellenboom & Baykan, 2019).
Fluorination and Conversion Processes
The conversion of 3-substituted-2,6-dichloropyridines using cesium fluoride demonstrates the utility of 2,6-Dichloropyridine-3-sulfonamide in synthetic chemistry. This method is proposed as a simpler and more effective alternative to previous methods, indicating its significance in the synthesis of complex organic compounds (Katoh et al., 2015).
Magnetic and Optical Applications
2,6-Dichloropyridine-3-sulfonamide derivatives have been explored for their unusual electronic effects in optically and magnetically active compounds. This research contributes to understanding how sulfonamide groups influence the properties of such compounds, which can be crucial in developing advanced materials for optical and magnetic applications (Edder et al., 2000).
Mecanismo De Acción
While the specific mechanism of action for 2,6-Dichloropyridine-3-sulfonamide is not available, sulfonamides, a class of compounds to which it belongs, function by competitively inhibiting enzymatic reactions involving para-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2,6-dichloropyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O2S/c6-4-2-1-3(5(7)9-4)12(8,10)11/h1-2H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBIXZKLHHLQIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1S(=O)(=O)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloropyridine-3-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate](/img/structure/B1391685.png)
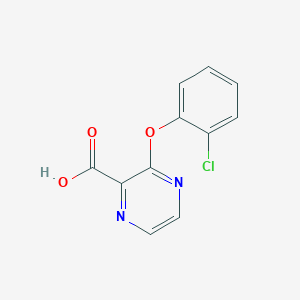
![4-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid](/img/structure/B1391690.png)
![Carbamic acid, N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester](/img/structure/B1391691.png)



